molecular formula C17H14Cl2N4O2S B5121406 N-(2,4-dichlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea

N-(2,4-dichlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5121406
M. Wt: 409.3 g/mol
InChI Key: ZWMIXXYQWLVEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals known for their potential applications in various fields due to their unique chemical structure. The specific compound has been explored for its synthesis methods, molecular structure, and potential applications based on its chemical and physical properties.

Synthesis Analysis

The synthesis involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole. This process yields novel derivatives, including the target compound, which have been analyzed for their structure and biological activity. These derivatives have shown promise as plant growth regulators in preliminary biological activity tests (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Structure Analysis

The molecular structure of similar derivatives has been characterized using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These studies reveal the planar nature of the urea scaffold in each molecule, which is attributed to the presence of intramolecular N–H···O hydrogen bonds. Furthermore, intermolecular complementary N–H···O hydrogen bonds and π–π stacking interactions have been observed (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2S/c1-10(25-12-5-3-2-4-6-12)15-22-23-17(26-15)21-16(24)20-14-8-7-11(18)9-13(14)19/h2-10H,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMIXXYQWLVEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.